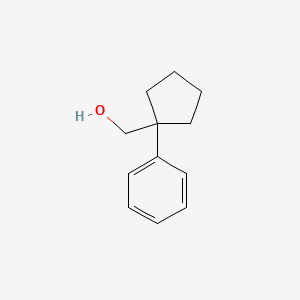












|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[C:10]1([C:5]2([CH2:3][OH:2])[CH2:9][CH2:8][CH2:7][CH2:6]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2.3.4.5.6,8.9|
|


|
Name
|
|
|
Quantity
|
1.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
154
|
|
Quantity
|
1.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for three hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
The excess LiAlH4 was destroyed
|
|
Type
|
CUSTOM
|
|
Details
|
described in Reagents for Organic Synthesis, Vol 1 [1967] p
|
|
Type
|
CUSTOM
|
|
Details
|
584 (J. Wiley & Son), by quenching
|
|
Type
|
CUSTOM
|
|
Details
|
the cooled reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting aluminum salts were separated by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water (5×1 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with ether (3×25 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1(CCCC1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.07 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |